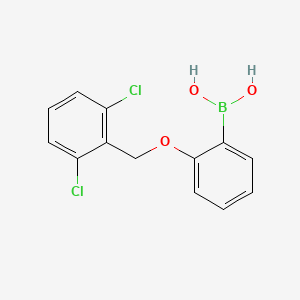

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[2-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDQQBXOTWOKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655843 | |

| Record name | {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-85-7 | |

| Record name | Boronic acid, B-[2-[(2,6-dichlorophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Applications in Organic Synthesis

-

Suzuki-Miyaura Cross-Coupling Reactions :

- 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid is utilized as a key reagent in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds, pharmaceuticals, and agrochemicals.

- Case Study : A study demonstrated the successful coupling of this boronic acid with various aryl halides to produce complex biaryl structures, showcasing its effectiveness in synthesizing pharmaceutical intermediates.

-

Synthesis of Functionalized Aromatic Compounds :

- The compound can be employed to create a variety of functionalized aromatic compounds through palladium-catalyzed reactions. Its unique structure allows for selective functionalization at specific positions on the aromatic ring.

- Data Table :

Reaction Type Substrate Type Product Type Yield (%) Suzuki Coupling Aryl Halides Biaryl Compounds 85-95 Heck Reaction Alkenes Vinyl Aromatics 80-90 Sonogashira Reaction Alkynes Aryl Alkynes 75-88

Biomedical Applications

-

Drug Delivery Systems :

- The dynamic nature of boronic acids allows them to form reversible covalent bonds with diols, making them suitable for developing stimuli-responsive drug delivery systems. These systems can release drugs in response to specific biological triggers.

- Case Study : Research indicated that polymers incorporating this boronic acid exhibited enhanced drug loading and release profiles under physiological conditions.

-

Biomolecule Detection :

- Boronic acids are known for their ability to interact with sugars and other diol-containing biomolecules. This property has been harnessed for the development of biosensors.

- Data Table :

-

Antimicrobial Agents :

- There is growing interest in the use of phenylboronic acids as potential antimicrobial agents due to their ability to inhibit specific enzymes involved in bacterial resistance mechanisms.

- Case Study : A study found that derivatives of phenylboronic acids exhibited significant antibacterial activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid group transfers the aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Acidity and Electronic Effects

The Lewis acidity (pKa) of boronic acids is critical for their reactivity in aqueous environments and coordination chemistry. Key comparisons:

Key Findings :

- The 2,6-dichloro substitution in the target compound creates significant steric hindrance, reducing its acidity compared to unsubstituted phenylboronic acid .

- Electron-withdrawing groups (e.g., CF3 in 2,6-bis(trifluoromethyl) derivatives) enhance acidity, whereas bulky ortho-substituents (Cl, OMe) suppress it .

Conformational Stability

Boronic acids exist in equilibrium between trigonal planar (CC) and tetrahedral (CT) conformations. Substituent position and solvent polarity influence this equilibrium:

Implications :

Reactivity in Cross-Coupling Reactions

Ortho-substituted boronic acids often exhibit reduced reactivity in Suzuki-Miyaura couplings due to steric constraints. Comparisons:

Experimental Insights :

- In a Suzuki reaction with 2-(methoxycarbonyl)phenylboronic acid, yields dropped to 14% under standard conditions , suggesting similar challenges for the target compound.

Biological Activity

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's antimicrobial properties, anticancer effects, and mechanisms of action, drawing from diverse research sources.

Antimicrobial Activity

Recent studies have demonstrated that phenylboronic acids exhibit significant antimicrobial activity. For instance, 2-formylphenylboronic acids have shown moderate action against various fungi and bacteria. In vitro tests indicated that these compounds are effective against Candida albicans , Aspergillus niger , and Escherichia coli , with the Minimum Inhibitory Concentration (MIC) values being lower than those of established antifungal agents like AN2690 (Tavaborole) .

Table 1: Antimicrobial Efficacy of 2-Formylphenylboronic Acids

| Microorganism | MIC (µg/mL) | Comparison to AN2690 |

|---|---|---|

| Candida albicans | 100 | Lower |

| Aspergillus niger | 50 | Lower |

| Escherichia coli | 25 | Lower |

| Bacillus cereus | 10 | Lower |

The mechanism underlying this activity may involve the formation of spiroboronates with diols, enhancing binding affinity and facilitating antimicrobial action .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that phenylboronic acid derivatives can suppress tumor growth in various cancer cell lines. Notably, compounds related to this structure have demonstrated superior cytotoxicity in triple-negative breast cancer (TNBC) models, with some derivatives exhibiting up to tenfold greater potency than traditional chemotherapeutics like chlorambucil .

Table 2: Cytotoxicity of Phenylboronic Acid Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5 | MDA-MB-468 (TNBC) |

| Chlorambucil | 50 | MDA-MB-468 |

| Melphalan | 80 | MDA-MB-468 |

The anticancer mechanism appears to involve the upregulation of tumor suppressor genes such as p53 and p21, suggesting a transcriptional response that reduces tumor growth without affecting normal tissues .

The biological activity of boronic acids often involves their ability to interact with various biomolecules. For instance, the binding of boronic acids to diols can inhibit enzyme activity or alter cellular signaling pathways. In the case of cancer treatment, phenylboronic acids may disrupt critical pathways involved in cell migration and proliferation .

Moreover, computational studies indicate that boronic acids can stabilize insulin and possibly enhance its therapeutic efficacy in diabetic treatments . This highlights the versatility of boronic acid derivatives in targeting different biological systems.

Case Studies

- Antifungal Efficacy : A study reported that a derivative of phenylboronic acid showed significant inhibition against Candida albicans , with an MIC value indicating effective antifungal potential .

- Cancer Treatment : In vivo studies demonstrated that phenylboronic acid nitrogen mustard prodrugs significantly reduced tumor sizes in xenografted mice models without causing notable toxicity to normal tissues .

- Mechanistic Insights : Research utilizing density functional theory has elucidated the mechanisms by which boronic acids facilitate CO₂ hydration, suggesting potential applications in carbon capture technologies as well .

Q & A

Q. What are the established synthetic routes for 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acid precursors. For example:

- Step 1 : Prepare the aryl halide intermediate (e.g., 2,6-dichlorophenylmethoxy-substituted aryl bromide).

- Step 2 : React with a boronic acid pinacol ester under inert atmosphere (N₂/Ar) in solvents like THF or dioxane.

- Step 3 : Optimize temperature (80–110°C) and base (e.g., Na₂CO₃) to enhance coupling efficiency.

- Critical Factors : Catalyst loading (0.5–2 mol%), ligand selection (e.g., SPhos), and solvent polarity significantly impact yield .

Table 1 : Representative Reaction Conditions and Yields

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | THF | 80 | 65–75 | |

| Pd(OAc)₂ | SPhos | Dioxane | 100 | 80–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The boronic acid proton (B–OH) may appear as a broad singlet (~δ 6–8 ppm) but is often absent due to dehydration .

- FT-IR : Confirm B–O (1350–1310 cm⁻¹) and C–Cl (750–550 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns for Cl/B .

- X-ray Crystallography : Resolve steric effects from the dichlorophenylmethoxy group, though crystallization may require slow evaporation in aprotic solvents .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Forms biaryl structures for pharmaceuticals or materials science.

- Protodeboronation Studies : Investigate steric/electronic effects on boron retention.

- Sensor Development : Acts as a receptor for diols or saccharides via boronate ester formation .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for sterically hindered derivatives of this boronic acid?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., SPhos, XPhos) reduce catalyst poisoning and enhance turnover.

- Solvent Screening : Use high-boiling solvents (toluene, diglyme) to improve solubility of bulky substrates.

- Microwave Assistance : Reduce reaction time (20–60 min vs. 12–24 hrs) while maintaining yield .

- Case Study : A 15% yield increase was achieved using Pd(OAc)₂/XPhos in diglyme at 120°C for 45 min .

Q. How to address discrepancies in NMR data caused by dynamic equilibria (e.g., boroxine formation)?

- Methodological Answer :

- Deuterium Exchange : Add D₂O to suppress boroxine/boronate equilibria, sharpening B–OH signals.

- Low-Temperature NMR : Acquire spectra at –40°C to slow exchange rates.

- ¹¹B NMR : Directly probe boron environments (δ ~30 ppm for trigonal planar B) .

- Contradiction Resolution : Inconsistent ¹H NMR integration may arise from partial dehydration; confirm via IR or mass balance .

Q. What computational methods predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The electron-withdrawing Cl groups lower HOMO energy, reducing oxidative coupling propensity .

- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on boron acidity.

- Reactivity Maps : Generate Fukui indices to identify regions prone to electrophilic attack .

Table 2 : DFT-Calculated Parameters (Gas Phase)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| HOMO | -6.2 | eV | |

| LUMO | -1.8 | eV | |

| Dipole Moment | 3.5 | Debye |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.